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Compound of Interest

Compound Name: Aloinoside B

Cat. No.: B3060907

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Aloinoside B, a naturally occurring anthrone C-glycoside found in various Aloe species. The
information presented herein is crucial for the identification, characterization, and quality control
of this compound in research and drug development settings. All data is sourced from the peer-
reviewed publication, "Isolation of Aloinoside B and Metabolism by Rat Intestinal Bacteria" by
Gao et al. in Pharmaceutical Biology (2004).[1]

Chemical Structure and Properties

o Systematic Name: (10R)-1,8-dihydroxy-10-3-D-glucopyranosyl-3-(hydroxymethyl)-9(10H)-
anthracenone-11-O-a-L-rhamnopyranoside

Molecular Formula: C27H32013[1]

Molecular Weight: 564.54 g/mol

Appearance: Yellowish powder[1]

Melting Point: 223-225 °C[1]

Spectroscopic Data
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The structural elucidation of Aloinoside B was achieved through a combination of
spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. For Aloinoside B, both 1H and 3C NMR data have been reported.[1]

Table 1: 3C NMR Spectral Data for Aloinoside B (in DMSO-de, 75 MHZz)[1]
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Carbon Atom

Chemical Shift (6, ppm)

1 161.07
2 115.55
3 145.98
4 113.55
4a 143.01
5 117.89
6 134.87
7 123.86
8 160.43
8a 114.78
9 191.68
10 44.13
10a 134.02
3-CH2 67.14
Glucose Moiety

1 99.70
2' 73.11
3 77.94
4 70.02
5' 80.89
6' 61.45
Rhamnose Moiety

1" 99.92
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2" 70.28
3" 70.52
4" 71.74
5" 68.32
6" 17.96

Table 2: *H NMR Spectral Data for Aloinoside B (in DMSO-de, 300 MHZz)[1]

Proton(s) Chemical Shift (9, Multiplicity Coupling Constant
ppm) (3, Hz)

2-H 7.05 s

4-H 7.18 s

S-H 7.63 d 75

6-H 7.55 t 78

7-H 7.22 d 8.1

10-H 4.60 s

3-CH2 4.49 S

Glucose Moiety

1-H 4.05 d 8.7

2'-5'-H 3.0-3.5 m

6'-H 3.5-3.8 m

Rhamnose Moiety

1"-H 4.88 s

2"-5"-H 3.0-35 m

6"-Hs 1.02 d 6.0
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Infrared (IR) Spectroscopy

The IR spectrum of Aloinoside B provides information about the functional groups present in
the molecule.[1]

Table 3: IR Absorption Bands for Aloinoside B (KBr disc)[1]

Wavenumber (cm~?) Assignment

3516, 3216 O-H stretching (hydroxyl groups)

2937 C-H stretching (aliphatic)

1636, 1618 C=0 stretching (anthrone carbonyl), C=C
stretching (aromatic)

1487, 1456 C-C stretching (in-ring)

1276 C-O stretching (aryl ether)

1035, 1003 C-O stretching (glycosidic bonds)

Mass Spectrometry (MS)

Electrospray lonization Mass Spectrometry (ESI-MS) was used to determine the molecular
weight of Aloinoside B.[1]

Table 4. Mass Spectrometry Data for Aloinoside B[1]

L Mass-to-Charge Ratio .
lonization Mode Interpretation
(m/z)

ESI- (Negative lon Mode) 563 [M-H]~

Experimental Protocols

The following are summaries of the experimental protocols used to obtain the spectroscopic
data.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b3060907?utm_src=pdf-body
https://www.tandfonline.com/doi/pdf/10.1080/13880200490902446
https://www.benchchem.com/product/b3060907?utm_src=pdf-body
https://www.tandfonline.com/doi/pdf/10.1080/13880200490902446
https://www.benchchem.com/product/b3060907?utm_src=pdf-body
https://www.tandfonline.com/doi/pdf/10.1080/13880200490902446
https://www.benchchem.com/product/b3060907?utm_src=pdf-body
https://www.tandfonline.com/doi/pdf/10.1080/13880200490902446
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3060907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

NMR Spectroscopy

e Instrument: Bruker ARX-300 spectrometer.[1]
o Solvent: Deuterated dimethyl sulfoxide (DMSO-ds).[1]
 Internal Standard: Tetramethylsilane (TMS).[1]

o Experiments: *H NMR, 3C NMR, tH-1H COSY, HMQC, and HMBC experiments were
conducted to establish the structure and assign all proton and carbon signals.[1]

IR Spectroscopy

¢ Instrument: Shimadzu spectrometer.[1]

o Sample Preparation: The sample was prepared as a potassium bromide (KBr) disc.[1]

Mass Spectrometry

 Instrument: Finnigan TSQ triple quadrupole mass spectrometer with an electrospray
ionization (ESI) source.[1]

« lonization Mode: Negative ion mode.[1]
e Spray Voltage: 4.5 kV.[1]

Workflow Visualization

The general workflow for the spectroscopic analysis of a natural product like Aloinoside B is
illustrated below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Profile of Aloinoside B: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3060907#spectroscopic-data-of-aloinoside-b-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b3060907?utm_src=pdf-custom-synthesis
https://www.tandfonline.com/doi/pdf/10.1080/13880200490902446
https://www.benchchem.com/product/b3060907#spectroscopic-data-of-aloinoside-b-nmr-ir-ms
https://www.benchchem.com/product/b3060907#spectroscopic-data-of-aloinoside-b-nmr-ir-ms
https://www.benchchem.com/product/b3060907#spectroscopic-data-of-aloinoside-b-nmr-ir-ms
https://www.benchchem.com/product/b3060907#spectroscopic-data-of-aloinoside-b-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3060907?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3060907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

